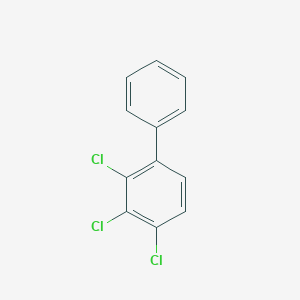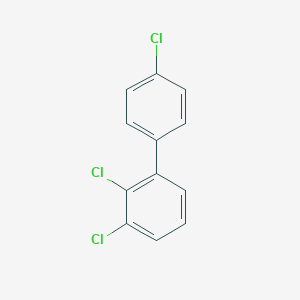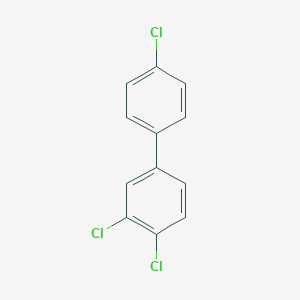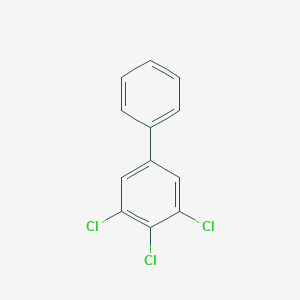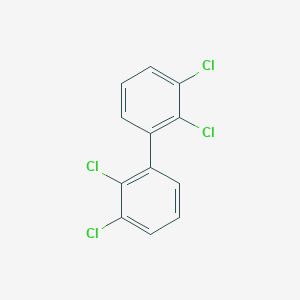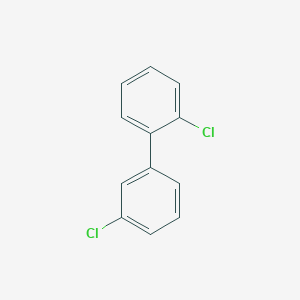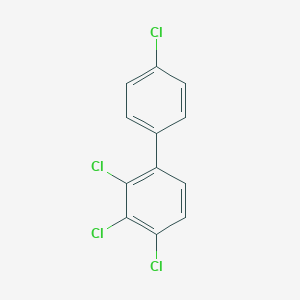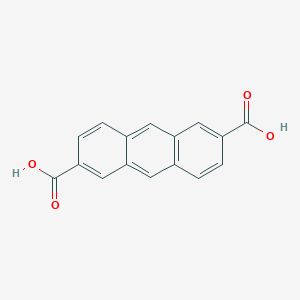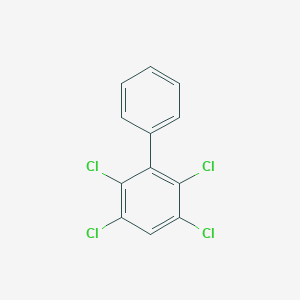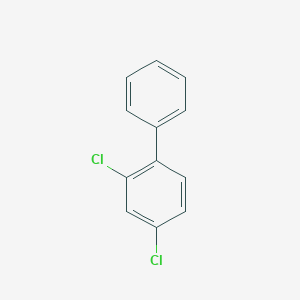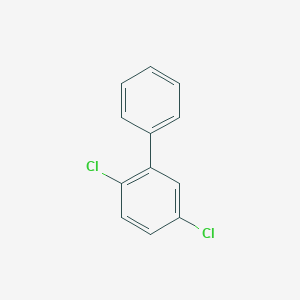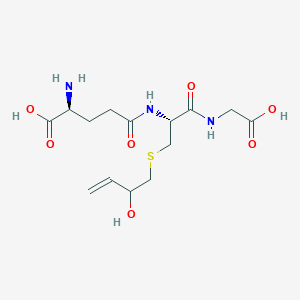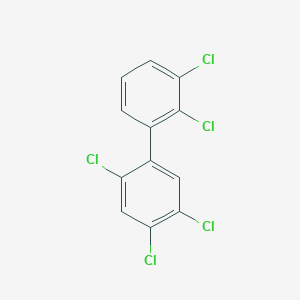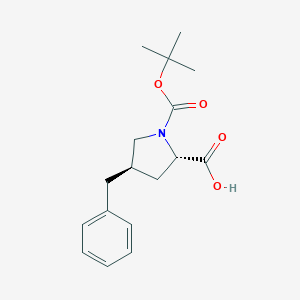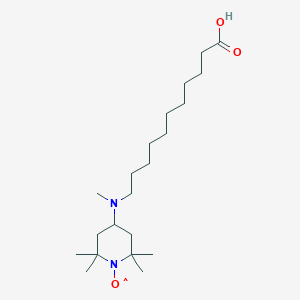
4-(N-Carboxydecyl-N-methylamino)-tempo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-Carboxydecyl-N-methylamino)-tempo (CDMT) is a stable nitroxide radical that has gained significant attention in the scientific community due to its unique properties. CDMT has a long alkyl chain attached to the nitrogen atom, which makes it highly soluble in organic solvents. It has been widely used in various research fields, including chemistry, biology, and medicine.
Mécanisme D'action
4-(N-Carboxydecyl-N-methylamino)-tempo acts as an antioxidant and a free radical scavenger by donating an electron to a free radical and converting it into a stable molecule. 4-(N-Carboxydecyl-N-methylamino)-tempo can also inhibit the production of reactive oxygen species (ROS) by inhibiting the activity of enzymes that produce ROS. 4-(N-Carboxydecyl-N-methylamino)-tempo can also enhance the activity of enzymes that detoxify ROS.
Effets Biochimiques Et Physiologiques
4-(N-Carboxydecyl-N-methylamino)-tempo has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-(N-Carboxydecyl-N-methylamino)-tempo can protect cells from oxidative stress and apoptosis. In vivo studies have shown that 4-(N-Carboxydecyl-N-methylamino)-tempo can protect animals from various diseases, including ischemia-reperfusion injury, atherosclerosis, and neurodegeneration. 4-(N-Carboxydecyl-N-methylamino)-tempo has also been shown to improve cognitive function and memory in animals.
Avantages Et Limitations Des Expériences En Laboratoire
4-(N-Carboxydecyl-N-methylamino)-tempo has several advantages for lab experiments. It is a stable and highly soluble radical that can be easily synthesized and purified. It can be used in various experimental conditions, including in vitro and in vivo studies. However, 4-(N-Carboxydecyl-N-methylamino)-tempo has some limitations for lab experiments. It can interfere with some analytical techniques, including electron paramagnetic resonance (EPR) spectroscopy. It can also have some toxic effects on cells and animals at high concentrations.
Orientations Futures
4-(N-Carboxydecyl-N-methylamino)-tempo has a wide range of potential applications in various research fields. Some possible future directions for 4-(N-Carboxydecyl-N-methylamino)-tempo research include:
1. Development of new synthetic methods for 4-(N-Carboxydecyl-N-methylamino)-tempo and its derivatives.
2. Study of the structure and dynamics of proteins using 4-(N-Carboxydecyl-N-methylamino)-tempo as a spin label.
3. Study of the role of 4-(N-Carboxydecyl-N-methylamino)-tempo in the regulation of ROS production and detoxification.
4. Study of the therapeutic potential of 4-(N-Carboxydecyl-N-methylamino)-tempo in various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
5. Development of new formulations of 4-(N-Carboxydecyl-N-methylamino)-tempo for improved delivery and efficacy.
Conclusion
4-(N-Carboxydecyl-N-methylamino)-tempo is a stable nitroxide radical that has gained significant attention in the scientific community due to its unique properties. It has been widely used in various research fields, including chemistry, biology, and medicine. 4-(N-Carboxydecyl-N-methylamino)-tempo acts as an antioxidant and a free radical scavenger and has various biochemical and physiological effects. 4-(N-Carboxydecyl-N-methylamino)-tempo has several advantages for lab experiments but also has some limitations. Future research on 4-(N-Carboxydecyl-N-methylamino)-tempo may lead to the development of new synthetic methods, new applications, and new therapeutic agents.
Méthodes De Synthèse
The synthesis of 4-(N-Carboxydecyl-N-methylamino)-tempo involves the reaction of 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with decylmethylamine and succinic anhydride. The reaction proceeds under mild conditions and yields a pure product. The purity of 4-(N-Carboxydecyl-N-methylamino)-tempo can be confirmed by various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
4-(N-Carboxydecyl-N-methylamino)-tempo has been widely used in various research fields, including chemistry, biology, and medicine. In chemistry, 4-(N-Carboxydecyl-N-methylamino)-tempo has been used as a stable radical for the study of reaction mechanisms, kinetics, and thermodynamics. In biology, 4-(N-Carboxydecyl-N-methylamino)-tempo has been used as a spin label for the study of protein structure and dynamics. In medicine, 4-(N-Carboxydecyl-N-methylamino)-tempo has been used as an antioxidant and a free radical scavenger for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
Propriétés
Numéro CAS |
139116-77-1 |
|---|---|
Nom du produit |
4-(N-Carboxydecyl-N-methylamino)-tempo |
Formule moléculaire |
C21H41N2O3 |
Poids moléculaire |
369.6 g/mol |
InChI |
InChI=1S/C21H41N2O3/c1-20(2)16-18(17-21(3,4)23(20)26)22(5)15-13-11-9-7-6-8-10-12-14-19(24)25/h18H,6-17H2,1-5H3,(H,24,25) |
Clé InChI |
FOYKJZOVFJBXQD-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1[O])(C)C)N(C)CCCCCCCCCCC(=O)O)C |
SMILES canonique |
CC1(CC(CC(N1[O])(C)C)N(C)CCCCCCCCCCC(=O)O)C |
Autres numéros CAS |
139116-77-1 |
Synonymes |
4-(N-carboxydecyl-N-carboxyamino)-2,2,6,6-tetramethylpiperidine-1-oxyl 4-(N-carboxydecyl-N-methylamino)-TEMPO 4-CDMA-TEMPO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



